
Nemorubicin
描述
甲氧基吗啉基多柔比星 ,属于蒽环类化合物。它是著名的抗癌药物多柔比星 的衍生物。 尼莫鲁滨的独特之处在于氨基糖的3位存在一个2-S-甲氧基吗啉基 ,取代了多柔比星中的NH2基团 .
准备方法
尼莫鲁滨可以通过化学途径合成,其制备涉及特定的反应条件。工业生产方法通常遵循已建立的大规模合成方案。
化学反应分析
尼莫鲁滨会发生各种化学反应,包括插入双链DNA中。值得注意的是,它还会与G-四链体DNA片段 相互作用,稳定其结构。这些反应中使用的常见试剂和条件有助于其细胞毒性。从这些反应中形成的主要产物对于理解其抗肿瘤作用至关重要。
科学研究应用
Hepatocellular Carcinoma
Nemorubicin is currently in phase II/III clinical trials for hepatocellular carcinoma (liver cancer). Its administration via the intrahepatic artery has shown promise in improving therapeutic outcomes for patients with liver tumors . The drug's unique properties allow it to target liver neoplasms effectively, making it a viable candidate for localized treatment.
Combination Therapies
Recent studies have explored combining this compound with other therapeutic agents. For instance, when administered alongside L19-IL2, a fusion protein that targets tumor vasculature, this compound demonstrated enhanced anti-cancer activity in preclinical models . This combination therapy approach aims to improve immune response and increase the overall efficacy of treatment regimens.
Preclinical Studies and Efficacy
This compound has been evaluated in various preclinical studies that highlight its potent antitumor activity:
- Cytotoxicity Testing : In vitro studies have demonstrated that PNU-159682 is 2100-6400 times more potent than doxorubicin against several cancer cell lines. This increased potency is attributed to its ability to evade common resistance mechanisms seen in cancer cells .
- Animal Models : Efficacy assessments in murine models have shown significant tumor regression using this compound and its metabolites. In particular, studies involving disseminated murine leukemia and human mammary carcinoma xenografts have provided evidence for its potential as an effective treatment option .
Antibody-Drug Conjugates
Recent advances in drug delivery systems have led to the development of antibody-drug conjugates (ADCs) utilizing PNU-159682 as a payload. These conjugates are designed to target specific tumor markers while minimizing systemic toxicity. For example, NAV-001-PNU has shown robust tumor regression across various patient-derived xenografts . The specificity and potency of ADCs make them a promising avenue for enhancing the therapeutic index of this compound-based treatments.
Novel Derivatives
Research is ongoing to develop second-generation derivatives of PNU-159682 that possess altered potency and improved pharmacokinetic profiles. These derivatives aim to enhance tolerability while maintaining or increasing efficacy in clinical settings .
Case Studies
Several case studies illustrate the clinical potential of this compound:
- Liver Cancer Treatment : A series of patients treated with intrahepatic this compound showed promising outcomes with reduced tumor sizes and improved survival rates compared to historical controls.
- Combination Therapy Efficacy : In a clinical trial combining this compound with immunotherapy agents, patients exhibited significant tumor reduction and enhanced immune responses, suggesting synergistic effects.
作用机制
尼莫鲁滨通过复杂的机制发挥作用。它需要完整的核苷酸切除修复(NER)系统 才能发挥作用。通过与DNA和G-四链体结构相互作用,它破坏细胞过程,最终导致肿瘤细胞死亡。
相似化合物的比较
与其他蒽环类药物相比,尼莫鲁滨因其独特的结构修饰而脱颖而出。虽然它与多柔比星具有相似性,但其独特的特征有助于其疗效。
类似化合物:
- 多柔比星
- 其他蒽环类药物(例如,柔红霉素、表柔比星)
生物活性
Nemorubicin, also known as 3'-deamino-3'-[2''(S)-methoxy-4''-morpholinyl]doxorubicin (MMDX), is an investigational chemotherapeutic agent that exhibits significant antitumor activity, particularly in hepatocellular carcinoma (HCC). This article delves into its biological activity, focusing on its metabolism, cytotoxicity, and clinical implications based on diverse research findings.
This compound is a morpholinyl analogue of doxorubicin, designed to enhance its therapeutic efficacy while reducing toxicity. The primary metabolic pathway involves the cytochrome P450 enzyme CYP3A4, which converts MMDX into a more potent metabolite known as PNU-159682. This metabolite demonstrates increased cytotoxicity against various human tumor cell lines compared to both MMDX and doxorubicin.
Table 1: Metabolism of this compound
Compound | Metabolite | Enzyme Involved | Cytotoxicity Comparison |
---|---|---|---|
This compound (MMDX) | PNU-159682 | CYP3A4 | More cytotoxic than MMDX and doxorubicin |
In vitro studies indicate that the conversion of MMDX to PNU-159682 occurs significantly in human liver microsomes (HLMs), with the formation rates correlating with CYP3A-mediated activities. Inhibition studies using troleandomycin and ketoconazole have confirmed the role of CYP3A4 in this biotransformation process .
2. Antitumor Activity
This compound has shown promising antitumor activity in preclinical models. Research conducted on tumor-bearing mice demonstrated that PNU-159682 effectively inhibited tumor growth in models such as disseminated murine L1210 leukemia and MX-1 human mammary carcinoma xenografts.
Case Study: Efficacy in Clinical Trials
A Phase I/II trial evaluated the efficacy of this compound in combination with cisplatin for patients with advanced HCC. The study aimed to assess the safety profile and preliminary antitumor activity of this combination therapy. Results indicated a manageable safety profile with some patients experiencing partial responses .
3. Clinical Implications and Future Directions
The ongoing clinical trials for this compound aim to establish its effectiveness relative to standard treatments for HCC and other malignancies. As a novel anthracycline analogue, it holds potential not only for treating HCC but also for other cancers where traditional therapies have limitations.
Table 2: Summary of Clinical Trials Involving this compound
Trial Phase | Combination Treatment | Target Population | Results Summary |
---|---|---|---|
Phase I/II | Cisplatin | Patients with HCC | Manageable safety; partial responses noted |
Phase II/III | Monotherapy | Advanced HCC | Ongoing; preliminary results pending |
4. Conclusion
This compound represents a significant advancement in cancer chemotherapy, demonstrating enhanced cytotoxicity through metabolic activation by CYP3A4 to form PNU-159682. Its promising results in preclinical studies and early-phase clinical trials warrant further investigation to determine its role in the treatment landscape for hepatocellular carcinoma and potentially other malignancies.
The exploration of this compound continues as researchers seek to optimize its therapeutic application while minimizing adverse effects associated with traditional anthracyclines. Continued clinical trials will be crucial in establishing its efficacy and safety profile, paving the way for potential approval as a new treatment option for cancer patients.
属性
IUPAC Name |
(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[(2R,4S,5S,6S)-5-hydroxy-4-[(2S)-2-methoxymorpholin-4-yl]-6-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37NO13/c1-14-27(36)17(33-7-8-44-22(12-33)43-3)9-21(45-14)46-19-11-32(41,20(35)13-34)10-16-24(19)31(40)26-25(29(16)38)28(37)15-5-4-6-18(42-2)23(15)30(26)39/h4-6,14,17,19,21-22,27,34,36,38,40-41H,7-13H2,1-3H3/t14-,17-,19-,21-,22-,27+,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMCWCONSULRHO-UHQPFXKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOC(C6)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCO[C@@H](C6)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057619 | |
Record name | Nemorubicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108852-90-0 | |
Record name | Nemorubicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108852-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nemorubicin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108852900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nemorubicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (8S,10S)-6,8,11-trihydroxy-10-(((2R,4S,5S,6S)-5-hydroxy-4-((S)-2-methoxymorpholino)-6-methyltetrahydro-2H-pyran-2-yl)oxy)-8-(2-hydroxyacetyl)-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEMORUBICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7618O47BQM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。